3-Bromo-2-methyl-6-(pyrrolidin-1-YL)pyridine
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Overview
Description
3-Bromo-2-methyl-6-(pyrrolidin-1-yl)pyridine is a heterocyclic organic compound with the molecular formula C10H13BrN2. It is characterized by a pyridine ring substituted with a bromine atom at the 3-position, a methyl group at the 2-position, and a pyrrolidine ring at the 6-position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2-methyl-6-(pyrrolidin-1-yl)pyridine typically involves the following steps:
Starting Materials: The synthesis begins with 2-methyl-6-(pyrrolidin-1-yl)pyridine.
Bromination: The bromination of 2-methyl-6-(pyrrolidin-1-yl)pyridine is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-2-methyl-6-(pyrrolidin-1-yl)pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydride (NaH), potassium tert-butoxide (KOtBu), and various amines. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted pyridine derivatives can be obtained.
Oxidation Products: Oxidation can lead to the formation of pyridine N-oxides or other oxidized derivatives.
Scientific Research Applications
3-Bromo-2-methyl-6-(pyrrolidin-1-yl)pyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound can be used in the development of bioactive molecules and pharmaceuticals.
Industry: The compound can be used in the production of agrochemicals, dyes, and other industrial chemicals
Mechanism of Action
The mechanism of action of 3-Bromo-2-methyl-6-(pyrrolidin-1-yl)pyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The pyridine ring can participate in π-π interactions, hydrogen bonding, and coordination with metal ions, influencing various biochemical pathways .
Comparison with Similar Compounds
2-Bromo-6-methylpyridine: Similar structure but lacks the pyrrolidine ring.
3-Bromo-2-fluoro-6-(pyrrolidin-1-yl)pyridine: Similar structure with a fluorine atom instead of a methyl group.
3-Bromo-2-methylpyridine: Lacks the pyrrolidine ring
Uniqueness: 3-Bromo-2-methyl-6-(pyrrolidin-1-yl)pyridine is unique due to the presence of both the bromine atom and the pyrrolidine ring, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
3-bromo-2-methyl-6-pyrrolidin-1-ylpyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrN2/c1-8-9(11)4-5-10(12-8)13-6-2-3-7-13/h4-5H,2-3,6-7H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLMNOSSSZUXGGZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)N2CCCC2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80682404 |
Source
|
Record name | 3-Bromo-2-methyl-6-(pyrrolidin-1-yl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80682404 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1199773-35-7 |
Source
|
Record name | 3-Bromo-2-methyl-6-(pyrrolidin-1-yl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80682404 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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